molecular formula C13H17NO B2606017 3-(Hexyloxy)benzenecarbonitrile CAS No. 910452-15-2

3-(Hexyloxy)benzenecarbonitrile

Cat. No.: B2606017
CAS No.: 910452-15-2
M. Wt: 203.285
InChI Key: CWQGIVIYIKJZKP-UHFFFAOYSA-N
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Description

3-(Hexyloxy)benzenecarbonitrile is an organic compound with the molecular formula C13H17NO It is characterized by a benzene ring substituted with a hexyloxy group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexyloxy)benzenecarbonitrile typically involves the reaction of 3-hydroxybenzonitrile with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

3-Hydroxybenzonitrile+Hexyl BromideK2CO3,RefluxThis compound\text{3-Hydroxybenzonitrile} + \text{Hexyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 3-Hydroxybenzonitrile+Hexyl BromideK2​CO3​,Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Hexyloxy)benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hexyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-(Hexyloxy)benzenecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hexyloxy)benzenecarbonitrile depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxy)benzenecarbonitrile
  • 3-(Ethoxy)benzenecarbonitrile
  • 3-(Butoxy)benzenecarbonitrile

Uniqueness

3-(Hexyloxy)benzenecarbonitrile is unique due to its longer hexyloxy chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from its shorter-chain analogs and potentially more suitable for specific applications.

Properties

IUPAC Name

3-hexoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQGIVIYIKJZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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